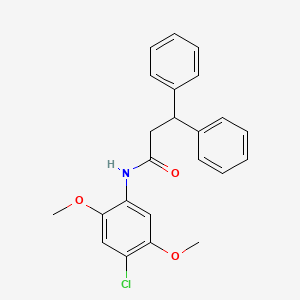
N-(4-chloro-2,5-dimethoxyphenyl)-3,3-diphenylpropanamide
描述
N-(4-chloro-2,5-dimethoxyphenyl)-3,3-diphenylpropanamide, also known as DOC, is a psychedelic drug that belongs to the phenethylamine family. DOC was first synthesized by Alexander Shulgin in the 1970s, and it has since gained popularity among researchers due to its unique chemical structure and potential therapeutic applications.
作用机制
N-(4-chloro-2,5-dimethoxyphenyl)-3,3-diphenylpropanamide acts as a partial agonist at the serotonin 2A receptor, which leads to the activation of downstream signaling pathways. This activation is thought to be responsible for the psychedelic effects of this compound, which include altered perception, mood, and cognition.
Biochemical and Physiological Effects:
In addition to its effects on the serotonin 2A receptor, this compound has also been shown to modulate other neurotransmitter systems, such as dopamine and norepinephrine. These effects may contribute to the therapeutic potential of this compound for the treatment of mental health disorders.
实验室实验的优点和局限性
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-3,3-diphenylpropanamide in lab experiments is its unique chemical structure, which allows for the study of its effects on specific receptors and signaling pathways. However, one limitation is the potential for variability in the effects of this compound due to individual differences in metabolism and other factors.
未来方向
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-3,3-diphenylpropanamide. One area of interest is the development of new therapeutic applications for the drug, such as the treatment of addiction or post-traumatic stress disorder. Another area of interest is the study of the long-term effects of this compound use on brain function and mental health. Overall, the unique properties of this compound make it a promising area of study for researchers in the field of neuroscience and pharmacology.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-3,3-diphenylpropanamide has been extensively studied in the field of neuroscience and pharmacology. It has been found to have affinity for the serotonin 2A receptor, which is a key target for many psychedelic drugs. This compound has also been shown to have potential therapeutic applications for the treatment of various mental health disorders, such as depression and anxiety.
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO3/c1-27-21-15-20(22(28-2)14-19(21)24)25-23(26)13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,14-15,18H,13H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCMPNYYEXACDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-chlorobenzyl)-5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B3614590.png)
![2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3614594.png)
![N~2~-benzyl-N~4~-{4-[chloro(difluoro)methoxy]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B3614599.png)
![N-(tert-butyl)-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B3614606.png)
![N~2~-(tert-butyl)-N~4~-{4-[chloro(difluoro)methoxy]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B3614608.png)
![2-(2,4-difluorophenoxy)-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B3614611.png)
![3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B3614618.png)
![N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B3614632.png)
![1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3614645.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methylbenzamide](/img/structure/B3614647.png)
![ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3614652.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B3614653.png)
![dimethyl 2-[(3,3-diphenylpropanoyl)amino]terephthalate](/img/structure/B3614675.png)
![methyl 3-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B3614679.png)